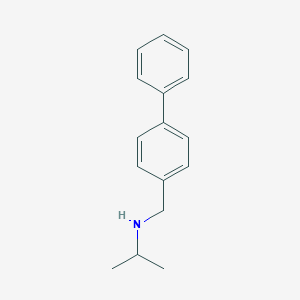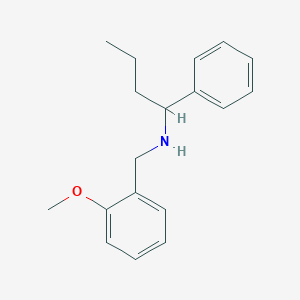![molecular formula C18H25NO3 B271729 1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol](/img/structure/B271729.png)
1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol is a complex organic compound characterized by its unique structure, which includes a furan ring, an ethoxypropyl group, and an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol typically involves multi-step organic reactions. One common method includes the reaction of 3-ethoxypropylamine with a furan derivative, followed by a series of substitution and addition reactions to introduce the phenyl and ethanol groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product at a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[4-(5-{[(3-Dimethylamino)propyl]amino}methyl)-2-furyl]phenyl]ethanol
- 1-(2-Furyl)ethanol
Uniqueness
1-[4-(5-{[(3-ethoxypropyl)amino]methyl}furan-2-yl)phenyl]ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
1-[4-[5-[(3-ethoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C18H25NO3/c1-3-21-12-4-11-19-13-17-9-10-18(22-17)16-7-5-15(6-8-16)14(2)20/h5-10,14,19-20H,3-4,11-13H2,1-2H3 |
Clave InChI |
YOVANIXPRNACFF-UHFFFAOYSA-N |
SMILES |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
SMILES canónico |
CCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B271646.png)
![2-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271650.png)
![2-[2-({[5-(2-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B271653.png)
![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271655.png)

![N-(tert-butyl)-2-{2-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide](/img/structure/B271658.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271660.png)

![N-{2-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271663.png)
![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271664.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B271665.png)
![N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-2-amine](/img/structure/B271669.png)
![1-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]phenyl}-N-(thiophen-2-ylmethyl)methanamine](/img/structure/B271671.png)
